molecular formula C20H23N3OS B2494902 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863588-80-1

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B2494902
CAS No.: 863588-80-1
M. Wt: 353.48
InChI Key: NXGFMCWGXFWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a synthetic small molecule featuring a pentanamide backbone with a 2-propyl substituent and a phenyl ring substituted with a thiazolo[5,4-b]pyridin-2-yl group.

Properties

IUPAC Name

2-propyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFMCWGXFWTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route starts with the condensation of pyridine derivatives with thiazole heterocycles . The reaction conditions often involve the use of ammonium thiocyanate in the presence of bromine in glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

One of the primary applications of 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is its potential as an anticancer agent. Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells .

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific CDKs (e.g., CDK4 and CDK6), which play significant roles in the proliferation of cancer cells. By targeting these kinases, the compound can effectively halt the progression of the cell cycle in malignant cells .

Selective Activity

Studies have demonstrated that modifications to the thiazolo-pyridine structure can lead to variations in potency and selectivity against different cancer cell lines. For example, certain derivatives have shown IC50 values in the nanomolar range against specific cancer types, indicating strong inhibitory effects .

Case Studies

Several studies have documented the efficacy of thiazolo-pyridine derivatives:

  • In Vitro Studies : In a study involving acute myeloid leukemia cells (MV4-11), compounds similar to this compound demonstrated significant cytotoxicity at low concentrations, suggesting their potential as effective anticancer agents .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to CDK proteins. Results indicated favorable interactions with key amino acid residues, supporting their design as selective inhibitors .
  • Therapeutic Potential Beyond Cancer : Beyond oncology, thiazolo-pyridine derivatives are being explored for their neuroprotective and anti-inflammatory properties. Preliminary studies suggest they may modulate pathways involved in neurodegenerative diseases and chronic inflammation .

Mechanism of Action

Comparison with Similar Compounds

5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide

  • Structure : Replaces the pentanamide chain with a thiophenesulfonamide group.
  • Key Differences : The sulfonamide group may enhance hydrogen bonding with target proteins compared to the amide in the target compound. The chloro substituent could influence steric hindrance or metabolic stability .
  • Applications: Not explicitly stated, but sulfonamides are common in enzyme inhibitors.

N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide

  • Structure : Features a methyl group on the phenyl ring and lacks the 2-propyl substituent.
  • Key Differences : The methyl group may alter binding pocket interactions, while the absence of the propyl chain could reduce lipophilicity .

Pentanamide Derivatives with Varied Substituents

N-(4-(Pyridin-2-yl)phenyl)-5-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (Compound 7m)

  • Structure : Includes a piperazine ring with a trifluoromethylphenyl group.
  • Key Differences : The piperazine moiety enhances dopamine D3 receptor selectivity, as shown in . The trifluoromethyl group improves metabolic stability and membrane permeability .
  • Biological Activity : Demonstrated selective binding to dopamine D3 receptors (IC₅₀ = 12 nM), suggesting neurological applications .

5-Bromo-N-(4-(pyridin-2-yl)phenyl)pentanamide (PJC07-109)

  • Structure : Substituted with a bromine atom on the pentanamide chain.
  • Key Differences : Bromine increases molecular weight (334 g/mol vs. ~400 g/mol for the target compound) and may affect reactivity in cross-coupling reactions .

Sulfamoyl-Containing Analogues

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)

  • Structure : Incorporates a sulfamoyl group and a dioxoisoindolinyl moiety.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications References
This compound Thiazolo-pyridine, 2-propyl ~400 (estimated) High lipophilicity Metabolic/neurological disorders
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide Piperazine, trifluoromethyl 483 Dopamine D3 selectivity (IC₅₀ = 12 nM) Neurological therapies
5-Chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide Thiophenesulfonamide, chloro Not provided Enhanced hydrogen bonding potential Enzyme inhibition
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl, dioxoisoindolinyl 493.53 Improved solubility Broad-spectrum inhibitors

Biological Activity

2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is a compound belonging to the thiazolo[5,4-b]pyridine class, which has garnered attention due to its diverse pharmacological activities. This article focuses on its biological activity, particularly in relation to anticancer properties, antimicrobial effects, and potential therapeutic applications.

The molecular formula of this compound is C20H23N3OSC_{20}H_{23}N_3OS, with a molecular weight of 365.48 g/mol. The compound features a thiazolo[5,4-b]pyridine moiety known for its ability to interact with various biological targets.

The primary mechanism of action for this compound involves the inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with cancer progression. Binding to the kinase domain of PI3K prevents its activity, thereby influencing cell proliferation and survival pathways. This interaction highlights the compound's potential as an anticancer agent.

Anticancer Activity

Research has shown that compounds derived from thiazolo[5,4-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Findings : The compound demonstrated a selective cytotoxic effect, leading to cell cycle arrest in the S and G2/M phases. The increase in the Bax/Bcl-2 ratio and caspase 9 levels indicates an apoptotic mechanism at play .
CompoundIC50 (µg/mL)Cancer Cell Line
This compoundNot specifiedMCF-7, HepG2
Compound 4e5.36MCF-7
Compound 4i2.32HepG2

Antimicrobial Activity

In addition to its anticancer properties, thiazolo[5,4-b]pyridine derivatives have shown promising antimicrobial activity:

  • Mechanism : The presence of electronegative substituents significantly enhances the antimicrobial efficacy against various pathogens.
  • Case Study : Compounds similar to this compound have been tested against Candida albicans, revealing potent antifungal activity comparable to standard treatments like ketoconazole .

Research Findings

Recent studies underscore the importance of structural modifications on biological activity:

  • Structural Variations : Modifications at the para position of phenyl moieties influence both anticancer and antimicrobial activities.
  • Quantitative Structure–Activity Relationship (QSAR) : Studies indicate that lipophilicity and electronic properties are critical for enhancing bioactivity. For example, compounds with electron-withdrawing groups exhibited improved potency against cancer cell lines .

Q & A

Advanced Research Question

  • Solubility : Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles (PLGA encapsulation).
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.